molecular formula C18H15BrClNO3S B3706477 [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate

Cat. No.: B3706477
M. Wt: 440.7 g/mol
InChI Key: KPCITFLDXJTSLT-UHFFFAOYSA-N
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Description

[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate: is a complex organic compound that features a brominated phenyl ring, a morpholine-4-carbothioyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Morpholine-4-carbothioyl Group: This step involves the reaction of morpholine with carbon disulfide and a suitable base to form the morpholine-4-carbothioyl group.

    Esterification: The final step involves the esterification of the brominated phenyl ring with 3-chlorobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine-4-carbothioyl group.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the ester moiety.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials with specific electronic or photonic properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine-4-carbothioyl group, allow the compound to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of these biological molecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-fluorobenzoate
  • [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-methylbenzoate
  • [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate

Uniqueness

Compared to similar compounds, [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and binding affinity. The morpholine-4-carbothioyl group also provides additional sites for interaction, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClNO3S/c19-13-4-5-16(24-18(22)12-2-1-3-14(20)10-12)15(11-13)17(25)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCITFLDXJTSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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